

In-Depth Technical Guide to Imidaprilat-d3: Commercial Availability, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated active metabolite of Imidapril, **Imidaprilat-d3**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. This document details the commercial availability of **Imidaprilat-d3**, outlines its synthesis and analytical methodologies, and illustrates its mechanism of action through a signaling pathway diagram.

Commercial Availability and Suppliers of Imidaprilatd3

Imidaprilat-d3 is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The following table summarizes the key information for sourcing this compound.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
VIVAN Life Sciences	VLCS-00780	1356017-30- 5	C18H20D3N3O 6	380.41	Also listed as Imidapril Diacid-d5. Provides CoA, MASS, NMR, and HPLC data. [1]
LGC Standards	TRC-I275052	1356019-69- 6	C18H20D3N3O 6	380.41	Available as a neat solid. Certificate of Analysis is available.[2]
Pharmaffiliate s	PA STI 052730	1356019-69- 6	C18H20D3N3O 6	380.42	Appearance is a white to off-white solid. Stored at 2-8°C.[3]
Clearsynth	CS-T-101235	1356019-69- 6	-	-	Listed as a stable isotope product.
Santa Cruz Biotechnolog y	-	-	C18H20D3N3O	380.41	For research use only.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat.

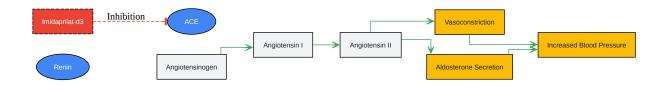
Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a



crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation and a reduction in blood volume, thereby lowering blood pressure.

The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Imidaprilat.



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RAAS signaling pathway and Imidaprilat-d3 inhibition.

Experimental Protocols Synthesis of Imidaprilat-d3

The synthesis of **Imidaprilat-d3** involves a multi-step process that begins with the preparation of a deuterated precursor, followed by coupling with the imidazolidinone moiety and subsequent deprotection. The following is a representative synthetic protocol based on established methods for Imidapril synthesis, incorporating a deuteration step.

Step 1: Synthesis of Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate

A plausible route to introduce the deuterium label is through the deuteration of a suitable precursor to the phenylpropyl side chain. One approach involves the deuteration of 3-phenylpropanoic acid.



 Materials: 3-phenylpropanoic acid, Deuterium gas (D₂), Palladium on carbon (Pd/C), Ethanol, Thionyl chloride, (S)-(-)-α-methylbenzylamine.

Procedure:

- 3-phenylpropanoic acid is subjected to catalytic deuteration using D₂ gas and a Pd/C catalyst in an appropriate solvent like ethanol to yield 3-(phenyl-d3)-propanoic acid.
- The deuterated carboxylic acid is then converted to its acid chloride using thionyl chloride.
- \circ The acid chloride is reacted with (S)-(-)- α -methylbenzylamine to form a diastereomeric amide.
- The diastereomers are separated by chromatography.
- The desired diastereomer is hydrolyzed to give (S)-2-amino-4-(phenyl-d3)-butanoic acid.
- Finally, esterification with ethanol under acidic conditions yields ethyl (S)-2-amino-4-(phenyl-d3)-butanoate.

Step 2: Synthesis of N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine

 Materials: Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate, L-alanine, a suitable coupling agent (e.g., DCC, HOBt).

Procedure:

- Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate is coupled with the N-protected L-alanine using a standard peptide coupling reagent.
- The protecting group is then removed to yield N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine.

Step 3: Synthesis of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

This key intermediate is typically synthesized from L-asparagine through a series of reactions including cyclization, methylation, and hydrolysis.



Step 4: Coupling and Deprotection to Yield Imidaprilat-d3

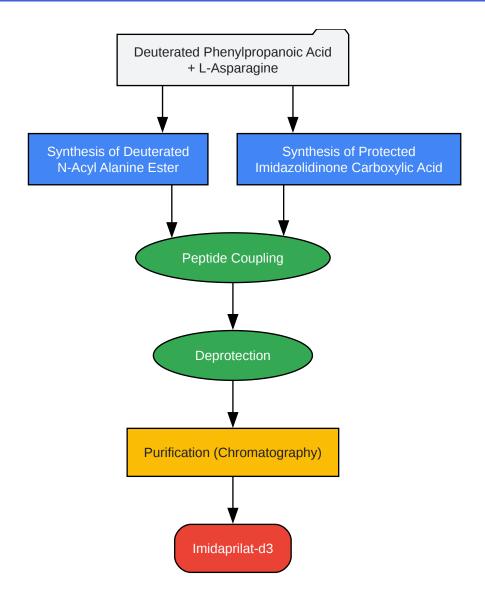
Materials: N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine, protected (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, coupling agents, deprotection reagents (e.g., H₂/Pd/C for benzyl esters, TFA for t-butyl esters).

Procedure:

- The two key fragments are coupled together using peptide coupling chemistry.
- The ester protecting groups are removed under appropriate conditions to yield the final product, **Imidaprilat-d3**.
- Purification is typically achieved by chromatography.

The following diagram outlines the general experimental workflow for the synthesis of **Imidaprilat-d3**.





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General workflow for Imidaprilat-d3 synthesis.

Analytical Methodology: HPLC-MS/MS

A sensitive and specific method for the quantification of Imidaprilat in biological matrices can be achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). **Imidaprilat-d3** is an ideal internal standard for this analysis.

- Sample Preparation:
 - Protein precipitation of the plasma sample with a suitable organic solvent (e.g., acetonitrile).



- Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: Typically 5-10 μL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Imidaprilat: The transition would be from the protonated molecular ion [M+H]⁺ to a specific product ion.
 - Imidaprilat-d3: The transition would be from the deuterated protonated molecular ion [M+D+H]⁺ to a corresponding product ion, shifted by the mass of the deuterium atoms.
- Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

This technical guide provides a foundational understanding of **Imidaprilat-d3** for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. It is recommended to consult the safety data sheet (SDS) for **Imidaprilat-d3** and all other chemicals used in the experimental procedures.



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